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Compound of Interest

Compound Name: Saviprazole

Cat. No.: B1681486 Get Quote

An In-depth Technical Guide to Saviprazole

Introduction
Saviprazole, also known as HOE 731, is a substituted thienoimidazole derivative that belongs

to the class of proton pump inhibitors (PPIs).[1] Developed by Sanofi, its primary mechanism of

action involves the inhibition of the gastric H+/K+-ATPase, the final step in the secretion of

gastric acid.[1][2] Saviprazole was investigated for the treatment of digestive system disorders

and underwent clinical evaluation, reaching Phase 2 trials before its development was

discontinued.[1] This guide provides a comprehensive overview of its molecular formula,

properties, mechanism of action, and the experimental protocols used in its preclinical

evaluation.

Chemical and Physical Properties
Saviprazole is a complex organic molecule with the following key properties:
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Property Value Reference

Molecular Formula C₁₅H₁₀F₇N₃O₂S₂ [1][3][4]

Molecular Weight 461.38 g/mol [3][5]

IUPAC Name

2-[[4-(2,2,3,3,4,4,4-

heptafluorobutoxy)pyridin-2-

yl]methylsulfinyl]-1H-

thieno[3,4-d]imidazole

[5]

CAS Registry Number 121617-11-6 [1][6]

Synonyms HOE 731, Saviprazol [5]

Calculated AlogP 4.54 [3]

Polar Surface Area 73.86 Å² [3]

Acidic pKa 8.23 [3]

Basic pKa 3.68 [3]

Mechanism of Action
As a proton pump inhibitor, Saviprazole is a prodrug that requires activation in an acidic

environment.[1] It specifically targets the H+/K+-ATPase enzyme, also known as the proton

pump, located in the secretory canaliculi of gastric parietal cells.

The mechanism involves the following steps:

Absorption and Distribution: Saviprazole is absorbed into the systemic circulation and

distributed to the parietal cells of the stomach.

Acid-Catalyzed Activation: In the acidic environment of the parietal cell's secretory

canaliculus, Saviprazole undergoes a chemical rearrangement to its active form, a

sulfenamide derivative.[1]

Covalent Binding and Inhibition: The activated form of Saviprazole forms a covalent disulfide

bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase.[7] This binding
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inactivates the enzyme, preventing the final step of gastric acid secretion, which is the

exchange of H+ for K+ ions across the apical membrane of the parietal cell.[2]

Interestingly, comprehensive pharmacological studies have indicated that Saviprazole has a

pharmacodynamic profile that is distinct from omeprazole, the first-in-class H+/K+-ATPase

inhibitor.[1]
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Caption: Mechanism of H+/K+ ATPase Inhibition by Saviprazole

Pharmacokinetics and Pharmacodynamics
Studies in animal models have provided the following data on the pharmacokinetic and

pharmacodynamic properties of Saviprazole.

Pharmacokinetic Data
Parameter Animal Model

Dose and
Route

Value Reference

Bioavailability Dog 1 mg/kg i.d. ~60% [1][8]

Elimination Half-

life
Dog 1 mg/kg i.v. ~30 minutes [1][8]

Elimination Half-

life
Dog 1 mg/kg i.d. ~30 minutes [1][8]

Pharmacodynamic Data
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Parameter Animal Model Finding Reference

Inhibition of Gastric

Acid Secretion
Dogs and Rats

Dose-dependent

inhibition of gastric

acid secretion. ID₅₀

values were not

significantly different

from omeprazole.

[1]

Duration of Action Dogs

The duration of action

lasted for more than

24 hours and was

dependent on the

state of stimulation.

[1]

Comparison with

Omeprazole at High

Doses

Dogs

At 1 mg/kg i.v.,

Saviprazole caused

acid output to drop to

zero, but it recovered

to 90% within 30

minutes. In contrast,

omeprazole

completely

suppressed acid

output for the entire

4.5-hour observation

period. This suggests

a faster onset and a

partially reversible

inhibition for

Saviprazole.

[1]

Inhibition of

Stimulated Acid

Secretion

Rats

Inhibited acid

secretion stimulated

by histamine,

desglugastrin,

carbachol, and

isobutylmethylxanthin

e-forskolin.

[1]
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Experimental Protocols
The preclinical evaluation of Saviprazole involved several key in vivo and in vitro experiments

to determine its efficacy and mechanism of action.

In Vivo Gastric Acid Secretion Studies in Dogs
Objective: To determine the dose-dependent inhibitory effect of Saviprazole on gastric acid

secretion and its duration of action.

Methodology:

Conscious dogs, surgically prepared with gastric fistulas, were used.

Gastric acid secretion was stimulated using a continuous intravenous infusion of a

secretagogue (e.g., histamine).

Saviprazole was administered either intravenously (i.v.) or intraduodenally (i.d.) at various

doses.

Gastric juice samples were collected at regular intervals through the gastric fistula.

The volume of gastric juice was measured, and the acid concentration was determined by

titration with a standard base (e.g., NaOH) to a neutral pH.

Acid output was calculated as the product of the volume and acid concentration.

The inhibitory effect of Saviprazole was determined by comparing the acid output before

and after drug administration.

In Vivo Studies in Pylorus-Ligated Rats
Objective: To assess the antisecretory activity of Saviprazole in a model of basal and

stimulated gastric acid secretion.

Methodology:

Wistar or Sprague-Dawley rats were fasted overnight with free access to water.
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Under anesthesia, a midline laparotomy was performed, and the pylorus was ligated to

allow for the accumulation of gastric secretions.

Saviprazole or a vehicle control was administered, typically intraduodenally.

In some experiments, a secretagogue was administered to stimulate acid secretion.

After a set period (e.g., 4 hours), the animals were euthanized, and the stomachs were

removed.

The gastric contents were collected, centrifuged, and the volume of the supernatant was

measured.

The acid concentration of the supernatant was determined by titration.

The total acid output was calculated and compared between the treatment and control

groups.

In Vitro Studies with Isolated Rabbit Gastric Glands
Objective: To investigate the direct inhibitory effect of Saviprazole on the proton pump in an

in vitro setting.

Methodology:

Gastric glands were isolated from the stomachs of New Zealand White rabbits by

collagenase digestion.

The isolated glands were incubated in a buffered medium containing various

concentrations of Saviprazole or a control.

The activity of the proton pump was assessed using two primary methods:

[¹⁴C]Aminopyrine Uptake: The accumulation of the weakly basic radiolabeled

aminopyrine is an indirect measure of the acidic spaces within the gastric glands and,

therefore, of proton pump activity. The radioactivity in the glands was measured by

liquid scintillation counting.
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Oxygen Consumption: The H+/K+-ATPase is an energy-dependent process. Therefore,

measuring oxygen consumption in the presence of a secretagogue provides an

indication of the metabolic activity associated with acid secretion. An oxygen electrode

was used to monitor the rate of oxygen consumption.

The inhibitory effect of Saviprazole was determined by the reduction in aminopyrine

uptake or oxygen consumption compared to stimulated controls.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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